Lithium L-lactate

Catalog No.
S1904065
CAS No.
27848-80-2
M.F
C3H6LiO3
M. Wt
97.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium L-lactate

CAS Number

27848-80-2

Product Name

Lithium L-lactate

IUPAC Name

lithium;(2S)-2-hydroxypropanoate

Molecular Formula

C3H6LiO3

Molecular Weight

97.0 g/mol

InChI

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1

InChI Key

MCPIIUKZBQXOSD-DKWTVANSSA-N

SMILES

[Li+].CC(C(=O)[O-])O

Canonical SMILES

[Li].CC(C(=O)O)O

Isomeric SMILES

[Li].C[C@@H](C(=O)O)O

Potential Mechanisms of Action in Neuroprotection

Several mechanisms are proposed for Li-S-(-)-HP's neuroprotective properties:

  • Neurotrophic effects: Li-S-(-)-HP has been shown to promote the growth and survival of neuronal cells []. This neurotrophic effect is believed to be mediated through the activation of specific signaling pathways essential for neuronal maintenance and function.
  • Mitochondrial protection: Li-S-(-)-HP may protect mitochondria, the cell's powerhouses, from dysfunction and oxidative stress, which are hallmarks of many neurodegenerative diseases []. By preserving mitochondrial integrity, Li-S-(-)-HP could help maintain cellular energy production and prevent neuronal cell death.
  • Anti-inflammatory properties: Studies suggest that Li-S-(-)-HP may dampen neuroinflammation, a key contributor to neurodegeneration []. This effect could help reduce neuronal damage and promote neuronal survival.
  • Modulation of neurotransmitters: Li-S-(-)-HP might influence the levels and activity of certain neurotransmitters, such as glutamate, which play a crucial role in neuronal communication and function []. Regulating these neurotransmitters could potentially alleviate some of the symptoms associated with neurological disorders.

Lithium L-lactate is a chemical compound formed from lithium and lactic acid, represented by the formula CH₃CH(OH)COOLi. It appears as an amorphous solid that is highly soluble in water and organic solvents. This compound is notable for its optical isomerism, which allows for the existence of different stereoisomers, and it emits acrid smoke when heated to decomposition .

, including:

  • Neutralization Reaction: It is synthesized by neutralizing lactic acid with lithium hydroxide:
    LiOH+CH3CH OH COOHCH3CH OH COOLi+H2O\text{LiOH}+\text{CH}_3\text{CH OH COOH}\rightarrow \text{CH}_3\text{CH OH COOLi}+\text{H}_2\text{O}
  • Formation of Anhydrides: Lithium L-lactate reacts with triphosgene to yield lactic acid-O-internal anhydride, indicating its utility as a precursor for further chemical synthesis .

Lithium L-lactate exhibits several biological activities, particularly in the context of mental health. It is included in formulations aimed at promoting uric acid excretion and has been utilized in treatments for conditions such as bipolar disorder due to its mood-stabilizing properties. Moreover, it has been observed to stimulate plant growth, showcasing its versatility beyond human health applications .

The primary method for synthesizing Lithium L-lactate involves the neutralization of lactic acid with lithium hydroxide. This straightforward process yields Lithium L-lactate alongside water as a byproduct. Other methods may involve variations in conditions or reactants but generally adhere to this basic principle .

Research indicates that Lithium L-lactate interacts with various biological systems. Studies have shown that it can influence neurotransmitter levels, potentially aiding in mood regulation. Additionally, its effects on plant physiology suggest interactions with metabolic pathways that enhance growth and development .

Lithium L-lactate shares similarities with several other compounds, particularly those involving lithium salts and lactates. Below are some comparable compounds:

Compound NameFormulaUnique Features
Lithium CarbonateLi₂CO₃Commonly used in psychiatric treatment; more stable than Lithium L-lactate.
Sodium LactateC₃H₅NaO₃Used in food preservation; less soluble than Lithium L-lactate.
Potassium LactateC₃H₅KO₃Often used in sports drinks; provides electrolyte balance.
Calcium LactateC₆H₁₀CaO₆Used as a calcium supplement; less soluble than Lithium L-lactate.

Uniqueness of Lithium L-lactate: Its specific role in mental health treatment and its dual function as both a pharmaceutical agent and a plant growth stimulant set it apart from other lactates and lithium compounds.

Molecular Structure and Stereochemistry

Lithium L-lactate possesses the molecular formula C₃H₅LiO₃ with a molecular weight of 96.01 g/mol [1] [2] [3]. The compound consists of a lithium cation coordinated to the L-lactate anion, which is derived from (S)-2-hydroxypropanoic acid [2] [4]. The stereochemical configuration is characterized by the S-configuration at the carbon-2 position, conferring the compound with its distinctive levorotatory optical activity [5] [4].

The molecular structure features a carboxylate group that coordinates to the lithium ion, with the hydroxyl group on the alpha carbon providing additional coordination possibilities [1] [4]. The stereochemical integrity of the L-configuration is maintained in the salt form, as evidenced by the consistent optical rotation measurements across different analytical sources [3] [6] [7] [8] [9] [10] [11].

The compound demonstrates optical isomerism due to the presence of one defined stereocenter at the C-2 position [4]. The SMILES notation for the compound is [Li+].CC@@HO, clearly indicating the stereochemical arrangement [4] [12]. The InChI key GKQWYZBANWAFMQ-DKWTVANSSA-M provides unique identification for this specific stereoisomer [4] [13] [12].

Crystallographic Characteristics

The crystallographic analysis of lithium L-lactate reveals a monoclinic crystal system with the space group P 1 21 1 (Hermann-Mauguin notation) or P 2yb (Hall notation), corresponding to space group number 4 [4]. The unit cell parameters have been precisely determined through X-ray crystallographic studies with the following dimensions: a = 4.5412 Å, b = 4.8838 Å, and c = 10.1982 Å [4].

The unit cell angles are α = 90°, β = 98.226°, and γ = 90°, confirming the monoclinic symmetry [4]. The crystal structure contains Z = 2 formula units per unit cell with Z' = 1, indicating that there are two lithium L-lactate molecules in each unit cell [4]. The crystallographic refinement achieved a residual factor (R-factor) of 0.0533, indicating good quality structural data [4].

The crystal structure consists of lithium cations [Li+] and L-lactate anions [O-]C(=O)C@@HC arranged in a three-dimensional network [4]. The crystallographic data is available in the Crystallography Open Database with COD number 1548454 [4]. The structure determination was associated with computational studies on nuclear magnetic resonance shifts for paramagnetic solids [4].

Solubility and Stability Profiles

Lithium L-lactate exhibits excellent water solubility, with reported values of 100 mg/mL producing clear, colorless solutions [3] [14] [15] [16]. The compound is described as very soluble in water and also demonstrates solubility in organic solvents [1] [15]. The aqueous solutions typically exhibit a pH range of 5.0 to 7.0 when prepared at a concentration of 50 g/L at 25°C [7] [11].

Lithium nuclear magnetic resonance spectroscopy provides valuable structural information for lithium L-lactate. Both ⁷Li and ⁶Li NMR can be employed, each offering distinct advantages [21]. ⁷Li NMR, with natural abundance of 92.41%, provides higher sensitivity but broader signals due to its higher quadrupolar moment. The chemical shift range for lithium nuclei spans approximately 28 ppm, from -16 to +11 ppm relative to LiCl reference.

⁶Li NMR, despite lower natural abundance (7.59%) and sensitivity, offers superior resolution due to its lower quadrupolar moment [21]. This technique has been successfully applied to study lithium environments and mobility in various lithium-containing compounds [21]. The enhanced resolution of ⁶Li NMR allows for detection of subtle differences in lithium coordination environments and can reveal information about cation mobility through two-dimensional exchange spectroscopy [21].

Infrared Spectroscopy

Infrared spectroscopy serves as a standard method for identity confirmation and functional group analysis of lithium L-lactate [8] [10]. The technique allows for verification of the characteristic absorption bands associated with the carboxylate group, hydroxyl functionality, and C-H stretching vibrations typical of the lactate structure [10]. Commercial suppliers routinely employ infrared spectroscopy as a quality control measure, with specifications requiring that samples pass infrared identity tests [8] [10].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for lithium L-lactate [22] [23]. The molecular ion peak appears at m/z 96.01, corresponding to the calculated molecular weight [22]. Advanced mass spectrometric techniques, including tandem mass spectrometry, can be employed for detailed structural analysis and to study fragmentation pathways [23].

Near Infrared Spectroscopy

Near infrared spectroscopy has emerged as a valuable technique for quantitative analysis of lactate-containing compounds, including lithium L-lactate [24]. Specific absorption wavelengths have been identified at 1233 nm, 1710 nm, 1750 nm, 2205 nm, 2319 nm, and 2341 nm that correlate with lactate molecular vibrations [24]. This technique shows particular promise for biological and clinical applications where non-invasive monitoring of lactate concentrations is desired [24].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

97.04769748 g/mol

Monoisotopic Mass

97.04769748 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-08-16

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